molecular formula C21H26O7 B1164262 9-O-Ethyldeacetylorientalide CAS No. 1258517-60-0

9-O-Ethyldeacetylorientalide

Cat. No.: B1164262
CAS No.: 1258517-60-0
M. Wt: 390.4 g/mol
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-O-Ethyldeacetylorientalide involves multiple steps, including the formation of its core sesquiterpenoid structure. The specific synthetic routes and reaction conditions are proprietary and often involve the use of advanced organic synthesis techniques. The compound is confirmed by NMR, HPLC, and MS, ensuring its high purity and structural integrity .

Industrial Production Methods: Industrial production of this compound typically involves large-scale organic synthesis processes. These processes are designed to maximize yield and purity while minimizing production costs. The compound is often produced in specialized facilities equipped with state-of-the-art synthesis and purification equipment .

Chemical Reactions Analysis

Types of Reactions: 9-O-Ethyldeacetylorientalide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

Chemistry: In chemistry, 9-O-Ethyldeacetylorientalide is used as a reference standard and in the study of sesquiterpenoid compounds. Its high purity makes it ideal for analytical and synthetic applications .

Biology: In biological research, this compound is used to study its effects on various biological pathways and processes. It is often used in cell culture and in vivo studies to investigate its potential therapeutic effects .

Medicine: In medicine, this compound is explored for its potential pharmacological properties. It is studied for its effects on various diseases and conditions, including its potential as an anti-inflammatory or anticancer agent .

Industry: In the industrial sector, this compound is used in the development of new materials and products. Its unique chemical properties make it valuable in the production of high-performance materials and specialty chemicals .

Mechanism of Action

The mechanism of action of 9-O-Ethyldeacetylorientalide involves its interaction with specific molecular targets and pathways. While the exact mechanism is still under investigation, it is believed to exert its effects through modulation of various signaling pathways and molecular interactions. These interactions may involve binding to specific receptors or enzymes, leading to changes in cellular processes and functions .

Comparison with Similar Compounds

Uniqueness: 9-O-Ethyldeacetylorientalide is unique due to its specific functional groups and high purity. Its unique chemical structure allows it to interact with biological systems in distinct ways, making it valuable for research and industrial applications .

Properties

IUPAC Name

[(3aS,4S,5S,6E,10Z,11aR)-5-ethoxy-6-formyl-10-(hydroxymethyl)-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26O7/c1-5-26-18-15(11-23)8-6-7-14(10-22)9-16-17(13(4)21(25)27-16)19(18)28-20(24)12(2)3/h8-9,11,16-19,22H,2,4-7,10H2,1,3H3/b14-9-,15-8-/t16-,17+,18+,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSCXGQXFCTYXGO-NZZWCAEFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1C(C2C(C=C(CCC=C1C=O)CO)OC(=O)C2=C)OC(=O)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO[C@@H]/1[C@H]([C@@H]2[C@@H](/C=C(/CC/C=C1/C=O)\CO)OC(=O)C2=C)OC(=O)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.